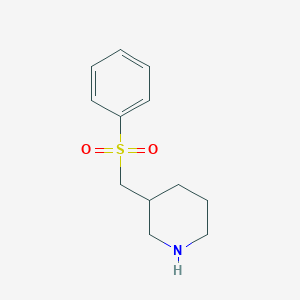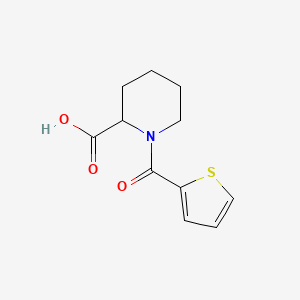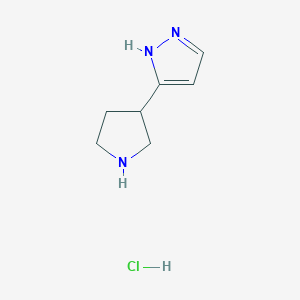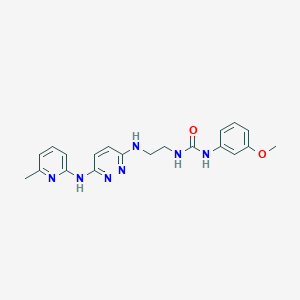
2-(5-Nitrofuran-2-amido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-amido)benzoic acid is a chemical compound with the CAS Number: 99971-02-5 . It has a molecular weight of 276.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C12H8N2O6. For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or tool that can provide a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
- Synthesis and Evaluation of Nitrofuranyl Amides: A series of nitrofuranyl amides, based on the lead compound 5-nitrofuran-2-carboxylic acid, were synthesized and evaluated for antituberculosis activity. This study identified novel compounds with increased antituberculosis activity and helped understand the pharmacological properties necessary for advancing this class of compounds (Tangallapally et al., 2005).
Enzymatic Activity Detection
- Chromogenic Analogs for Penicillin Acylase Activity: The synthesis of nitro-amino-benzoic acid derivatives as chromogenic substrates for detecting aliphatic penicillin acylase activity was reported. These compounds can be used to detect enzymes able to cleave specific residues off synthetic amides and penicillins (Arroyo et al., 2002).
Molecular Electronic Device Application
- Nitroamine Redox Center in Electronic Devices: A molecule containing a nitroamine redox center demonstrated significant on-off peak-to-valley ratios and negative differential resistance, showcasing potential in molecular electronic device applications (Chen et al., 1999).
Synthesis of Novel Compounds
- Novel Amide Derivatives Synthesis: The synthesis of various amides of 5-nitro-2-thiophenecarboxylic acid for potential antiviral applications was explored. These compounds are related to nitrobenzene, nitrothiophene, and nitrofuran derivatives known for antiviral activity (Foye & Hefferren, 1954).
Chemical Characterization and Analysis
- Solid-State Study of Molecular Salts/Cocrystals: Research on 2-Chloro-4-nitrobenzoic acid, an antiviral agent, highlighted the importance of halogen bonds in molecular salts and cocrystals. This study provided insights into the role of halogen bonds in crystal stabilization and the variability in molecular structures (Oruganti et al., 2017).
Antibacterial and Antifungal Activities
- Nitroheterocyclic Drugs with Broad Spectrum Activity: Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, were characterized for their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties. These compounds have been used as therapeutic agents against a range of protozoan and bacterial infections (Raether & Hänel, 2003).
Synthesis of Antitumor Compounds
- Synthesis of Benzimidazole Structure Derivatives: Amidic compounds derived from 5-nitro-benzimidazolyl-2-mercapto-acetic acid were synthesized as potential cytostatic substances, showing promising mitodepresive actions (Popovici et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that nitrofuran derivatives, such as nitrofural, are effective against both gram-negative and gram-positive bacteria . They are used for treating superficial wounds, burns, ulcers, and skin infections .
Mode of Action
The exact mechanism of action of 2-(5-Nitrofuran-2-amido)benzoic acid is unknown. Nitrofural, a related compound, is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
Nitrofural is known to inhibit enzymes involved in the degradation of glucose and pyruvate, which are key components of the glycolysis and citric acid cycle . The inhibition of these pathways can disrupt the energy production of the bacteria, leading to their death .
Result of Action
Based on the mode of action of nitrofural, it can be inferred that the compound may lead to the death of bacteria by disrupting their energy production pathways .
Eigenschaften
IUPAC Name |
2-[(5-nitrofuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6/c15-11(9-5-6-10(20-9)14(18)19)13-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVABYPJWOIWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)




![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)
![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
